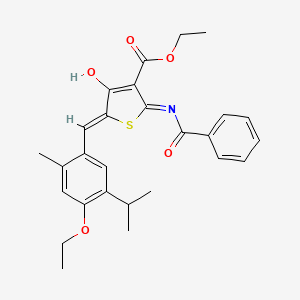
Ethyl 2-(benzoylamino)-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(benzoylamino)-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C27H29NO5S and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(benzoylamino)-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, also known by its CAS number 592513-56-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H29NO5S
- Molecular Weight : 479.59 g/mol
- Boiling Point : Approximately 684.9 °C (predicted)
- Density : 1.24 g/cm³ (predicted)
- pKa : 10.04 (predicted)
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. A significant evaluation was conducted on similar thiazolidinone derivatives, which demonstrated notable cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Screening
A study published in PubMed evaluated the in vitro anticancer activity of several novel thiazolidinones, including derivatives similar to our compound of interest. The results indicated that certain compounds exhibited significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. The most active candidate reported had average logGI(50) and logTGI values of -5.38 and -4.45 respectively .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the following pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote cell division.
- Induction of Apoptosis : By activating caspases and other apoptotic factors.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Comparative Analysis with Related Compounds
Properties
Molecular Formula |
C27H29NO5S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-6-32-21-13-17(5)19(14-20(21)16(3)4)15-22-24(29)23(27(31)33-7-2)26(34-22)28-25(30)18-11-9-8-10-12-18/h8-16,29H,6-7H2,1-5H3/b22-15-,28-26? |
InChI Key |
WAHKPKJWGXLTND-QYPRPECVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)C)/C=C\2/C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)C(C)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















